molecular formula C8H10N2O2S B152870 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid CAS No. 134136-03-1

2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid

Cat. No. B152870
M. Wt: 198.24 g/mol
InChI Key: PABNPIILXVLZMR-UHFFFAOYSA-N
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Description

“2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid” is a chemical compound with the empirical formula C10H14N2O2S . It is a solid form with a molecular weight of 226.30 .


Synthesis Analysis

The synthesis of this compound involves multicomponent reactions . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring system, which is a fundamental part of some clinically applied anticancer drugs .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can react with active methylene reagents to afford the respective 2-oxopyridine derivatives . It can also undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 380.9±30.0 °C at 760 mmHg, and a flash point of 184.1±24.6 °C . It is soluble, with a solubility of 1.22 mg/ml or 0.00539 mol/l .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and calling a poison center or doctor if the user feels unwell .

Future Directions

The compound and its derivatives have shown potential in anticancer therapeutics development . Some compounds have shown significant antiproliferative potential with IC50 values from 23.2 to 95.9 µM . Future research could focus on further exploring the anticancer potential of this compound and its derivatives, as well as their potential in treating other diseases .

properties

IUPAC Name

2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h4H,1-3H2,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABNPIILXVLZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568202
Record name 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid

CAS RN

134136-03-1
Record name 2-Amino-4,5,6,7-tetrahydro-6-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134136-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (±)-methyl 2-amino-4,5,6,7-tetrahydro-6-benzothiazolecarboxylate (8.5 g) (Example D) in 200 ml of 2N sulfuric acid is refluxed for eight hours. The solution is cooled in ice and adjusted to pH 6 with concentrated sodium hydroxide solution. The title compound precipitates as a beige solid; mp 220°-250° C. (dec).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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